molecular formula C26H32N4O2 B6029868 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B6029868
M. Wt: 432.6 g/mol
InChI Key: MBCGJBDEDNSMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as IBPAQ, is a chemical compound that has recently gained attention in the field of scientific research. IBPAQ is a potential drug candidate that has been shown to have promising effects on various physiological and biochemical processes. In

Mechanism of Action

The mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been shown to bind to certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a useful tool for studying their function. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more selective and potent derivatives of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.
In conclusion, this compound is a promising chemical compound that has potential applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research on this compound may lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process that includes the reaction of 4-isobutylbenzyl chloride with piperidine, followed by the reaction of the resulting product with 4-oxo-3(4H)-quinazoline-2-carboxylic acid. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use as an analgesic and anesthetic agent.

properties

IUPAC Name

N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-19(2)14-20-9-11-21(12-10-20)15-29-13-5-6-22(16-29)28-25(31)17-30-18-27-24-8-4-3-7-23(24)26(30)32/h3-4,7-12,18-19,22H,5-6,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCGJBDEDNSMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.